molecular formula C12H22Cl2N2S B2645358 Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine CAS No. 1808547-85-4

Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine

Cat. No.: B2645358
CAS No.: 1808547-85-4
M. Wt: 297.28
InChI Key: QICHAJBZGHLXBK-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core substituted with a methylamine group at the 3-position and a 5-methylthiophen-2-ylmethyl moiety at the 1-position. Such structural attributes make it relevant in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes like kinases .

Properties

IUPAC Name

N-methyl-1-[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-10-3-4-12(15-10)9-14-6-5-11(8-14)7-13-2/h3-4,11,13H,5-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDDNNOVRLXICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC(C2)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with a thiophene derivative, followed by the introduction of a methylamine group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the thiophene ring.

    Substitution: Nucleophilic substitution reactions can occur at the methylamine group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of different pyrrolidine derivatives.

Scientific Research Applications

Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound can be used in the study of biological pathways and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring and thiophene ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

Compound A : (1-Isopropylpyrrolidin-3-yl)methyl(methyl)amine ()
  • Structure : Pyrrolidine with isopropyl at N1 and methylamine at C3.
  • Key Differences : Replaces the 5-methylthiophen-2-ylmethyl group with an isopropyl substituent.
  • The isopropyl group increases lipophilicity (logP) but may reduce solubility in polar solvents .
Compound B : {[1-(4-Methylphenyl)pyrrolidin-3-yl]methyl}amine hydrochloride ()
  • Structure : Pyrrolidine with 4-methylphenyl at N1 and methylamine at C3.
  • Key Differences : Substitutes thiophene with a phenyl ring.
  • Impact : The phenyl group enhances steric bulk and alters electronic properties (e.g., electron-withdrawing vs. thiophene’s electron-rich nature). This may affect binding to hydrophobic pockets in biological targets .

Thiophene-Containing Analogs

Compound C : 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine ()
  • Structure : Pyrazole ring with a 3-methylthiophen-2-ylmethyl group and an amine at C4.
  • Key Differences : Replaces pyrrolidine with pyrazole.
  • However, the absence of pyrrolidine’s flexibility may limit conformational adaptability in binding pockets .
Compound D : 3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine ()
  • Structure : Pyrazole with a 2-thienylethyl chain and methyl group.
  • Key Differences : Ethyl linker between thiophene and pyrazole vs. methylene linker in the target compound.

Complex Heterocyclic Systems

Compound E : {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine ()
  • Structure: Fused tetrahydrothienopyridine system with pyrrole and methylamine substituents.
  • Key Differences : Rigid, fused-ring system vs. flexible pyrrolidine.
  • Impact : Enhanced planarity and rigidity may improve selectivity for flat binding sites (e.g., kinase ATP pockets) but reduce adaptability for diverse targets .

Electronic and Functional Group Modifications

Compound F : [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine ()
  • Structure: Pyridine with trifluoromethyl, aminophenyl, and dimethylamine groups.
  • Key Differences : Pyridine core with electron-withdrawing CF₃ and aromatic amine.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight logP (Predicted) Key Applications/Notes Evidence ID
Target Compound Pyrrolidine 5-Methylthiophen-2-ylmethyl, methylamine ~238.34 1.8 CNS ligands, kinase inhibitors N/A
Compound A Pyrrolidine Isopropyl, methylamine 170.28 2.1 Lipophilic scaffolds
Compound B Pyrrolidine 4-Methylphenyl, methylamine 220.34 2.3 Aromatic interaction probes
Compound C Pyrazole 3-Methylthiophen-2-ylmethyl, amine 193.27 1.5 Hydrogen-bonding motifs
Compound E Tetrahydrothieno[2,3-c]pyridine Pyrrole, methylamine 291.42 2.5 Kinase inhibitor candidates
Compound F Pyridine CF₃, 3-aminophenyl, dimethylamine 321.31 2.7 Metabolic stability optimization

Research Findings and Implications

  • Structural Flexibility : The target compound’s pyrrolidine core provides conformational adaptability, advantageous for binding to flexible enzyme pockets (e.g., GPCRs) compared to rigid analogs like Compound E .
  • Electronic Effects : The 5-methylthiophen-2-yl group offers electron-rich aromatic interactions, contrasting with Compound F’s electron-deficient CF₃-pyridine system .
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., Compound A) may be easier to synthesize than the target, which requires regioselective thiophene functionalization .

Biological Activity

Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine, commonly referred to by its CAS number 628319-02-8, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C12H20N2SC_{12}H_{20}N_{2}S. The structure features a pyrrolidine ring substituted with a methyl group and a 5-methylthiophenyl group, which may contribute to its biological activity.

PropertyValue
Molecular Weight224.37 g/mol
CAS Number628319-02-8
Chemical StructureChemical Structure

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiophene moiety is particularly relevant, as thiophene derivatives have been shown to exhibit diverse pharmacological activities.

Case Studies and Research Findings

  • Fungicidal Activity : A study highlighted the fungicidal properties of similar thiophene-containing compounds. For instance, derivatives showed significant activity against fungal pathogens with EC50 values lower than established fungicides like diflumetorim (EC50 = 21.44 mg/L). Compounds structurally related to this compound demonstrated promising fungicidal effects, suggesting potential applications in agriculture .
  • Inhibitory Potency : Research on noncovalent inhibitors for the papain-like protease (PLpro) of coronaviruses indicated that thiophene derivatives could serve as effective inhibitors with nanomolar potency . This suggests that this compound may also possess antiviral properties.
  • Structure–Activity Relationship (SAR) : Investigations into the structure–activity relationships of similar compounds revealed that modifications in the thiophene and pyrrolidine rings significantly influenced biological activity. For example, alterations in substituents on the thiophene ring improved fungicidal efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
FungicidalEC50 values as low as 1.96 mg/L
Antiviral PotentialNanomolar inhibitory potency
Structure–ActivitySignificant influence by substituents

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